L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl

Description

BenchChem offers high-quality L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H15ClN2O2 |

|---|---|

Molecular Weight |

191.70 g/mol |

IUPAC Name |

(2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid;hydrochloride |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2,3D2,4D2,5D; |

InChI Key |

BVHLGVCQOALMSV-AIPDENHHSA-N |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of L-Lysine-2,3,3,4,4,5,5,6,6-D9 hcl

The following technical guide is structured to serve as a definitive reference for L-Lysine-2,3,3,4,4,5,5,6,6-D9 HCl, specifically tailored for application in quantitative proteomics (SILAC) and high-resolution metabolomics.

Advanced Isotopic Labeling for Quantitative Proteomics & Metabolomics

Executive Summary

L-Lysine-2,3,3,4,4,5,5,6,6-D9 Hydrochloride (hereafter Lys-D9 ) is a per-deuterated isotopologue of the essential amino acid L-Lysine.[1] Characterized by the substitution of all nine carbon-bound hydrogen atoms with deuterium (

While

Chemical & Physical Specifications

The following data aggregates experimentally verified properties and calculated constants for the hydrochloride salt form.

| Property | Specification | Notes |

| Chemical Name | L-Lysine-2,3,3,4,4,5,5,6,6-d9 hydrochloride | (2S)-2,6-diamino-2,3,3,4,4,5,5,6,6-nonadeuteriohexanoic acid HCl |

| CAS Number | 2708343-64-8 | Specific to the D9 HCl form |

| Molecular Formula | C | Exchangeable H on amines/acid are not deuterated in salt form |

| Molecular Weight | 191.71 g/mol | vs. 182.65 g/mol for unlabeled L-Lysine HCl |

| Mass Shift ( | +9.0565 Da | Monoisotopic mass difference (D vs H) |

| Isotopic Purity | Critical for minimizing "M-1" isotopic interference | |

| Solubility | > 100 mg/mL (Water) | Highly soluble; comparable to non-deuterated form |

| pKa Values | Values are approximate to naturally occurring L-Lysine | |

| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated |

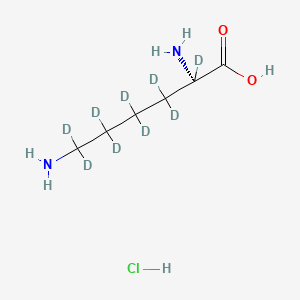

Structural Visualization

The diagram below maps the deuteration sites. Note that the exchangeable protons (attached to N and O) remain as Hydrogen (

Figure 1: Structural map of L-Lysine-D9. Blue nodes indicate carbons with stable deuterium substitutions.

Mechanistic Insight: The Deuterium Isotope Effect

The Chromatographic Shift

Unlike

-

Mechanism: This results in a slightly lower hydrophobicity for the deuterated peptide.

-

Observation: In Reversed-Phase Liquid Chromatography (RPLC), Lys-D9 peptides typically elute earlier than their non-deuterated counterparts.

-

Impact: If the quantification window in your MS software (e.g., MaxQuant, Proteome Discoverer) is too narrow, the "Heavy" and "Light" peaks may not be recognized as a pair, leading to quantification failure.

Stability of the Alpha-Deuterium

Lys-D9 contains a deuterium on the

-

Enzymatic Digestion (Trypsin): The

-deuterium is stable at pH 8.0 and 37°C. -

Acid Hydrolysis: Avoid harsh acid hydrolysis (6N HCl, 110°C) for amino acid analysis, as this can lead to H/D exchange at the

-carbon, resulting in a mix of D8 and D9 species.

Application Protocol: SILAC Workflow

This protocol is validated for mammalian cell culture (e.g., HeLa, HEK293).

Media Preparation

Reagents:

-

Dialyzed Fetal Bovine Serum (dFBS) (Essential to remove natural lysine).

-

Lysine/Arginine-deficient DMEM or RPMI.

-

L-Lysine HCl (Light).

Step-by-Step:

-

Stock Solution: Dissolve Lys-D9 HCl in PBS to a concentration of 100 mg/mL. Filter sterilize (0.22 µm).

-

Media Formulation: Add Lys-D9 to the deficient media at a final concentration of 146 mg/L (for DMEM) or 40 mg/L (for RPMI).

-

Note: Adjust concentration to match the molarity of the standard formulation if using the HCl salt vs free base.

-

-

Supplementation: Add 10% dFBS and standard antibiotics.

Cell Adaptation & Incorporation Check

-

Passage: Culture cells for at least 5-6 cell doublings in the Lys-D9 media. This ensures >97% incorporation.[7]

-

Validation: Lyse a small aliquot of cells, digest with Trypsin, and analyze via LC-MS.

-

Calculation: Verify incorporation using the formula:

Target incorporation should be >95%.[8]

Mass Spectrometry Settings

When configuring the search engine (e.g., MaxQuant), define the heavy label explicitly:

-

Label Name: Lys9 (or LysD9)

-

Mass Shift: +9.0565 Da

-

Residue: K

-

Re-quantify Option: Enable "Re-quantify" or increase the "Match between runs" time window to account for the potential retention time shift (typically 2-10 seconds earlier for D9 peptides).

Workflow Visualization

Figure 2: SILAC workflow integrating Lys-D9. The critical control point is the mixing step and the awareness of elution shifts during LC separation.

Quality Control & Storage

Storage Conditions

-

Temperature: Store at room temperature or 4°C. For long-term (>1 year), -20°C is recommended to prevent slow oxidation.

-

Environment: Protect from light and moisture.[9] The HCl salt is hygroscopic.

Purity Verification

Before use in sensitive experiments, verify isotopic purity.

-

Proton NMR (

H-NMR): Should show absence of signals at the -

Mass Spec: Direct infusion ESI-MS should show the dominant peak at

(M+H)

References

-

Ong, S. E., et al. (2002). "Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics." Molecular & Cellular Proteomics. Link

-

Zhang, G., et al. (2011). "The impact of deuterium isotope effects on chromatographic retention of peptides in reversed-phase liquid chromatography." Journal of Chromatography A. Link

-

Sigma-Aldrich. "L-Lysine-d9 hydrochloride Product Specification." Merck KGaA. Link

-

PubChem. "L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride Compound Summary."[1] National Library of Medicine.[1] Link

-

Cambridge Isotope Laboratories. "Stable Isotopes for Mass Spectrometry: SILAC Reagents." CIL Application Notes. Link

Sources

- 1. L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride | C6H14N2O2 | CID 44231977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride [lgcstandards.com]

- 7. eurisotop.com [eurisotop.com]

- 8. L-Lysine-3,3,4,4,5,5,6,6-D8 hcl | C6H15ClN2O2 | CID 71309642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

Technical Guide: Molecular Weight & Physicochemical Analysis of L-Lysine vs. L-Lysine-D9

The following technical guide provides an in-depth analysis of the molecular weight difference, physicochemical properties, and experimental applications of L-Lysine versus its deuterated isotopologue, L-Lysine-D9.

Executive Technical Summary

The core distinction between L-Lysine (Light) and L-Lysine-D9 (Heavy) lies in the substitution of the nine non-exchangeable carbon-bound hydrogen atoms with deuterium (

-

Mass Shift (

m): +9.0565 Da (Monoisotopic). -

Primary Application: Internal Standard (IS) for absolute quantification in LC-MS/MS (Metabolomics/Proteomics).

-

Critical Caveat: Unlike

C or

Molecular Architecture & Isotopic Substitution

To understand the mass difference, one must define the exact atomic composition. "L-Lysine-D9" refers to the isotopologue where all hydrogens attached to the carbon backbone are replaced by deuterium.[1]

Structural Definition

-

L-Lysine (Native):

[2]-

The carbon chain (

) holds 9 hydrogen atoms.[3] -

The amine and carboxyl groups hold 5 exchangeable hydrogen atoms (in the charged state).

-

-

L-Lysine-D9 (Deuterated):

[4]-

Positions Labelled: 2, 3, 3, 4, 4, 5, 5, 6, 6 (All C-bound protons).

-

Exchangeable Protons: The 5 protons on

and

-

Visualization of Isotopic Labeling

Figure 1: Structural comparison highlighting the 9 stable deuterium positions on the carbon backbone vs. exchangeable solvent-dependent protons.

Theoretical Mass Spectrometry Physics

In Mass Spectrometry (MS), we measure the Mass-to-Charge Ratio (m/z) . For amino acids in positive ionization mode (ESI+), the detected species is the protonated molecular ion

Exact Mass Calculation

Using IUPAC atomic masses:

-

Hydrogen (

H): 1.007825 Da -

Deuterium (

H): 2.014102 Da -

Mass Difference (

): 1.006277 Da

L-Lysine (Light)

[3]

-

Formula:

(14 native H + 1 ionizing proton) -

Monoisotopic Mass: 147.1128 Da

L-Lysine-D9 (Heavy)

-

Formula:

(5 exchangeable H + 9 D + 1 ionizing proton) -

Calculation:

-

Monoisotopic Mass: 156.1693 Da

The Mass Shift ( m)

The operational mass difference for setting up Multiple Reaction Monitoring (MRM) transitions or extraction windows is:

Experimental Note: In low-resolution instruments (e.g., Triple Quads), this is rounded to +9 Da . In High-Resolution Accurate Mass (HRAM) instruments (Orbitrap/Q-TOF), the exact 9.0565 shift must be used to avoid mass accuracy errors.

The Chromatographic Isotope Effect[3][5][6][7]

A critical phenomenon often overlooked by junior scientists is that Deuterium is not chromatographically silent .

Mechanism

The C-D bond is shorter (shorter vibrational amplitude) and less polarizable than the C-H bond.[5] This results in a slightly smaller van der Waals radius and reduced lipophilicity.[5]

-

Result: Deuterated isotopologues interact less strongly with the hydrophobic C18 stationary phase.

-

Observation: L-Lysine-D9 typically elutes earlier than L-Lysine.

Impact on Quantitation

In high-throughput LC-MS runs with short gradients, this shift may be negligible (< 0.1 min). However, in high-resolution chromatography:

-

Retention Time Shift: Can be 2–10 seconds.

-

Ion Suppression: If the shift moves the heavy standard into a region of different matrix suppression compared to the light analyte, the ratio (Light/Heavy) effectively changes, compromising accuracy.

-

Mitigation: For absolute precision,

C/

Experimental Protocol: L-Lysine-D9 as Internal Standard[1]

This protocol outlines a self-validating workflow for quantifying Lysine in plasma using L-Lysine-D9.

Workflow Diagram

Figure 2: Standardized workflow for isotope dilution mass spectrometry (IDMS) using L-Lysine-D9.

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve L-Lysine-D9 HCl in 0.1M HCl to generate a 10 mM stock. (Acidic pH prevents bacterial growth and ensures stability).

-

Validation Step: Check isotopic purity by direct infusion MS. Ensure unlabelled (M+0) contribution is < 0.5%.

-

-

Sample Spiking:

-

Add fixed concentration of L-Lysine-D9 to the biological sample before any extraction steps. This compensates for recovery losses.

-

-

LC-MS Conditions (HILIC Recommended):

-

Column: HILIC (e.g., Amide or Silica) is superior to C18 for polar amino acids like Lysine.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[6]

-

Transitions (Triple Quad):

-

L-Lysine:

(Loss of -

L-Lysine-D9:

(Corresponding fragment with retained D).

-

-

-

Data Analysis:

-

Calculate Response Ratio:

. -

Quantify against a calibration curve of unlabelled L-Lysine spiked with the same constant amount of D9.

-

References

-

Sigma-Aldrich. L-Lysine-d9 hydrochloride Product Information. Merck KGaA.

-

BenchChem. Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem Technical Resources.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44231977, L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride. PubChem.[2]

-

Creative Proteomics. Lysine Quantification Methods for Research and Biotech Applications. Creative Proteomics Technical Articles.

-

Cambridge Isotope Laboratories. Stable Isotopes for Mass Spectrometry - Amino Acids. CIL Catalog.

Sources

- 1. benchchem.com [benchchem.com]

- 2. L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride | C6H14N2O2 | CID 44231977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cryptic kin discrimination during communal lactation in mice favours cooperation between relatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride [lgcstandards.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

structure and stability of L-Lysine-d9 hydrochloride

Structure, Stability, and Application Protocols

Executive Summary

L-Lysine-d9 hydrochloride (CAS: 2708343-64-8 / 1166532-07-3 for free base) is the definitive stable isotope-labeled standard for quantitative proteomics and metabolic flux analysis. Unlike radioisotopes, it offers a non-toxic, permanent mass tag that behaves physiochemically identically to the natural L-Lysine-d0 isotopologue, with the exception of the Kinetic Isotope Effect (KIE) which can subtly stabilize the bond strength against enzymatic cleavage.

This guide details the molecular architecture, stability limitations, and validated protocols for utilizing L-Lysine-d9 in high-precision mass spectrometry (SILAC) and NMR applications.

Molecular Architecture & Isotopic Fidelity

The "d9" designation implies the deuteration of all non-exchangeable protons on the carbon backbone.

2.1 Structural Specification

-

Chemical Formula:

-

Molecular Weight: ~191.70 g/mol (vs. 182.65 g/mol for d0-HCl)

-

Isotopic Configuration:

. -

Labeling Position:

- -carbon: 1 Deuterium

- -carbons: 8 Deuteriums

-

Total Stable Labels: 9

Critical Note on Exchangeable Protons: The five protons attached to the nitrogen atoms (

and) and the carboxylic acid oxygen are exchangeable . In aqueous solution ( ), these will rapidly swap with solvent protons. Therefore, the mass shift observed in LC-MS is typically +8 Da or +9 Da depending on the ionization state and solvent conditions, but the carbon-bound deuterium remains fixed.

2.2 Stereochemistry

The compound must maintain the L-enantiomer (S-configuration) to be biologically active in cell culture (SILAC). The presence of D-Lysine-d9 (impurity) can lead to metabolic stalling, as mammalian cells cannot incorporate the D-isomer into proteins.

Physicochemical Stability Profile

The stability of L-Lysine-d9 is governed by three vectors: Hygroscopicity , Thermal Degradation , and Isotopic Exchange .

3.1 Quantitative Stability Data

| Parameter | Condition | Stability Outcome | Critical Threshold |

| Thermal | Solid state, 25°C | Stable > 2 Years | Decomposes > 200°C |

| Hygroscopicity | > 60% Relative Humidity | Deliquescent | Absorbs moisture rapidly; forms hydrates |

| Aqueous pH | pH 2.0 - 9.0 | Stable (24h @ 25°C) | Lactam formation at pH > 10 + Heat |

| Isotopic | pH 7.4 (Physiological) | Non-Exchangeable | C-D bonds are stable indefinitely |

| Metabolic | Cell Culture (37°C) | Subject to Catabolism | Degrades via Saccharopine pathway |

3.2 Degradation Pathways

The primary degradation risk is cyclization to Lysine Lactam under thermal stress in alkaline conditions, and decarboxylation to Cadaverine-d9.

Figure 1: Primary degradation pathways for L-Lysine-d9.[1] Avoid alkaline heating and reducing sugars during storage.

Experimental Application: SILAC Workflow

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard application. The d9-lysine is incorporated into newly synthesized proteins, creating a predictable mass shift.

4.1 The "Deuterium Effect" in Chromatography

While d9-Lysine is chemically identical, the C-D bond is shorter and less polarizable than the C-H bond. This can cause a slight retention time shift in Reverse Phase HPLC (the deuterium isotope effect).

-

Observation: Deuterated peptides often elute slightly earlier than non-deuterated counterparts.

-

Mitigation: Use narrow elution windows in MS/MS or align peaks using specific algorithms (e.g., MaxQuant) that account for this shift.

Figure 2: SILAC workflow utilizing L-Lysine-d9 for differential protein quantification.

Analytical Validation Protocols (Self-Validating)

To ensure your reagent is valid before committing to expensive cell culture, use this protocol.

5.1 Protocol: Isotopic Purity Verification via H-NMR

Objective: Confirm >98% deuteration at

-

Solvent: Dissolve 5 mg L-Lysine-d9 HCl in 600 µL

. -

Internal Standard: Add trace TSP (trimethylsilylpropanoic acid) for 0.0 ppm reference.

-

Acquisition: Run 1H-NMR (400 MHz or higher).

-

Validation Logic:

-

Expectation: The spectrum should be essentially blank in the alkyl region (1.0 - 4.0 ppm).

-

Contamination Check: Any peaks appearing at 1.4 ppm, 1.7 ppm, or 3.0 ppm indicate incomplete deuteration (d0-d8 impurities).

-

HDO Peak: A strong signal at ~4.79 ppm is normal (residual solvent).

-

5.2 Protocol: Mass Spectrometric Confirmation

Objective: Confirm no "Light" (d0) contamination.

-

Preparation: Dilute to 10 µM in 0.1% Formic Acid / 50% Acetonitrile.

-

Method: Direct Infusion ESI-MS (Positive Mode).

-

Target Ions:

-

d9-Lysine:

m/z (Free base mass 155 + 1). -

d0-Lysine:

m/z.

-

-

Calculation:

Acceptance Criteria: > 99.0%

Storage & Handling Best Practices

-

Desiccation is Mandatory: The HCl salt is highly hygroscopic. Store in a sealed container with active desiccant (Silica gel or

). -

Temperature:

-

Long-term: -20°C (prevents slow oxidation).

-

Short-term: 4°C (dry).

-

-

Solution Storage:

-

Do NOT store in basic buffers (pH > 9.0) for extended periods to prevent racemization.

-

Stock solutions (100 mM in water) are stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles.[2]

-

References

-

MedChemExpress. L-Lysine-d9 hydrochloride Product Data Sheet. Retrieved from .

-

Sigma-Aldrich. L-Lysine hydrochloride Stability and Storage. Retrieved from .

-

Cambridge Isotope Laboratories. Stable Isotope Standards for Proteomics. Retrieved from .

- Russak, E. M., et al. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy.

- Liu, et al. (2024). Combining directed evolution with high cell permeability for high-level cadaverine production.

-

BenchChem. L-Lysine Monohydrochloride Degradation Products. Retrieved from .

Sources

Advanced Applications of L-Lysine-2,3,3,4,4,5,5,6,6-D9 in Quantitative Proteomics

Executive Summary & Physicochemical Basis

L-Lysine-2,3,3,4,4,5,5,6,6-D9 (hereafter Lys-D9 ) is a highly specific stable isotope-labeled amino acid (SILAA) utilized in mass spectrometry-based proteomics. Unlike the more common

This specific isotopic configuration offers unique advantages for Pulsed-SILAC (pSILAC) and protein turnover studies , but it introduces a critical physicochemical challenge: the Chromatographic Deuterium Isotope Effect . This guide details the mechanistic application of Lys-D9, specifically addressing how to leverage its mass shift while correcting for retention time (RT) deviations that can compromise quantification.

The Physicochemical Signature

The utility of Lys-D9 rests on two pillars: its distinct mass shift and its chromatographic behavior.

| Parameter | Value / Description | Technical Implication |

| Chemical Formula | All non-exchangeable carbon-bound hydrogens are deuterated. | |

| Mass Shift ( | +9.056 Da | Distinct from Lys-0 (Light), Lys-4 (Medium), and Lys-8 (Heavy). |

| Resolution Req. | Moderate-High | Easily resolved from natural isotope envelopes on Orbitrap/ToF instruments. |

| Chromatography | Early Elution | Deuterated peptides elute earlier than non-deuterated counterparts in Reversed-Phase LC (RPLC).[1] |

The Deuterium Isotope Effect

Unlike

Critical Warning: Standard quantification software with narrow retention time windows may fail to pair the Light and Heavy peaks if this shift (typically 2–10 seconds depending on gradient and peptide length) is not accounted for.

Core Application: Pulsed-SILAC (pSILAC) for Protein Turnover

While standard SILAC measures relative abundance at steady state, Lys-D9 is the gold standard for pSILAC (Pulsed Stable Isotope Labeling by Amino acids in Cell culture). This method measures the rate of protein synthesis and degradation.

The pSILAC Workflow

In a pSILAC experiment, cells adapted to "Light" media are suddenly switched to "Heavy" (Lys-D9) media. The rate at which the Heavy label incorporates into the proteome directly reflects protein half-life.

Figure 1: The pSILAC workflow utilizing Lys-D9 to measure de novo protein synthesis.

Why Lys-D9 for Turnover?

-

Cost-Efficiency: For large-scale time-course experiments requiring liters of media, Lys-D9 is often more cost-effective than Lys-13C6/15N2.

-

Spectral Clarity: The +9 Da shift places the heavy peak sufficiently far from the light peak's isotope envelope, preventing overlap even in lower-resolution scans.

-

Multiplexing Potential: Lys-D9 can be combined with Lys-4 (Medium) and Lys-0 (Light) for 3-plex experiments, where Lys-D9 serves as the "super-heavy" channel.

Technical Challenges: Correcting the Retention Time Shift

The most common failure mode in Lys-D9 proteomics is the misalignment of Light and Heavy chromatographic peaks.

Visualizing the Shift

In a standard extracted ion chromatogram (XIC), the Heavy (D9) peptide will appear slightly to the left (earlier retention time) of the Light (H) peptide.

Figure 2: The Deuterium Isotope Effect in chromatography requires software parameter adjustment.

Computational Correction (MaxQuant Example)

When using MaxQuant or similar software, you must configure the search to recognize the RT shift.

-

Define the Label: In the configuration tab, add a new label "Lys9" with composition H(-9) H(2)9. (Note: MaxQuant denotes Deuterium as H(2)).

-

Match Tolerance: Ensure the "Match time window" is sufficient (default 0.7 min is usually fine, but for very long gradients, the shift might increase).

-

Re-quantify: Enable "Re-quantify". This allows the software to look for the orphan peak if the MS/MS was only triggered on one of the pair.

Validated Experimental Protocol: Lys-D9 pSILAC

This protocol ensures >98% incorporation efficiency and minimizes arginine-to-proline conversion artifacts.

Reagents Preparation

-

SILAC Media: DMEM or RPMI 1640 deficient in Lysine and Arginine.

-

Dialyzed FBS: 10% dialyzed Fetal Bovine Serum (10 kDa cutoff) is mandatory to prevent contamination from light lysine present in standard serum.

-

Lys-D9 Stock: Dissolve L-Lysine-2,3,3,4,4,5,5,6,6-D9 to 100 mg/mL in PBS. Filter sterilize.

-

Arginine Stock: Standard L-Arginine (or Heavy Arginine if double-labeling).

Cell Culture & Labeling Workflow

-

Adaptation (Optional for Pulse): For steady-state, pass cells for 5 doublings. For Pulse experiments, seed cells in Light media at 30-40% confluence.

-

The Pulse:

-

Remove Light media.

-

Wash cells 2x with warm PBS (critical to remove residual Light Lys).

-

Add warm SILAC media supplemented with Lys-D9 (0.46 mM) and Arginine (0.398 mM) .

-

Note: The concentration of Lys/Arg should match the standard formulation of the media used (e.g., DMEM requires higher concentrations than RPMI).

-

-

Harvesting:

-

Lyse cells at designated time points (e.g., 0h, 4h, 8h, 24h) using 8M Urea or SDS-based buffer.

-

Spike-in Standard: For accurate quantification, spike in a known amount of fully labeled "Heavy" lysate (if available) or mix Light (Control) and Heavy (Pulse) samples 1:1 if performing a relative turnover experiment.

-

Digestion & Mass Spectrometry

-

Digestion: Perform standard Trypsin digestion (Trypsin cleaves C-terminal to Lys and Arg).

-

Constraint: Ensure Trypsin is high quality to prevent missed cleavages, which complicate D9 quantification.

-

-

LC-MS Parameters:

-

Gradient: 90-120 minute gradient (longer gradients improve separation of D9/H pairs).

-

MS1 Resolution: 60,000 or 120,000 (at 200 m/z). High resolution is preferred to cleanly resolve the isotope envelopes.

-

Data Analysis & Interpretation

Calculating Incorporation Rates

Protein turnover is calculated by the appearance of the Heavy peptide over time.

Troubleshooting Low Incorporation

-

Issue: Incomplete labeling after 5 doublings.

-

Cause: Scavenging of Light Lysine from autophagosomes or undialyzed serum.

-

Solution: Increase dialyzed FBS frequency or concentration of Lys-D9.

Handling Proline Conversion

While Lysine does not convert to Proline, Arginine does. If using Lys-D9 in conjunction with Arg-0 (Light Arginine), you may see satellite peaks.

-

Solution: Use lower concentrations of Arginine in the media or mathematical correction in software (e.g., MaxQuant "Arginine to Proline" correction factor).

References

-

Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC).[2][3][4] Nature Protocols, 1(6), 2650–2660.[2][3] [Link]

-

Zhang, R., Sioma, C. S., Wang, S., & Regnier, F. E. (2001). Fractionation of isotopically labeled peptides in quantitative proteomics. Analytical Chemistry, 73(21), 5142–5149. [Link]

-

Schwanhäusser, B., et al. (2009). Global analysis of cellular protein translation by pulsed SILAC.[2] Proteomics, 9(1), 205–209.[2] [Link]

-

Cox, J., & Mann, M. (2008). MaxQuant enables high peptide identification rates, individualized p.p.b.-range mass accuracies and proteome-wide protein quantification. Nature Biotechnology, 26, 1367–1372. [Link]

Sources

- 1. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proteome-wide enrichment of proteins modified by lysine methylation | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: Solubility and Reconstitution of L-Lysine-d9 HCl for SILAC Applications

Executive Summary

In quantitative proteomics, specifically Stable Isotope Labeling by Amino acids in Cell culture (SILAC), the physicochemical integrity of the isotope-labeled amino acid is the rate-limiting step for accurate quantification. While L-Lysine-d9 hydrochloride (HCl) exhibits high aqueous solubility, its integration into cell culture media requires precise molar calculations rather than simple gravimetric substitution.

This guide addresses the solubility profile of L-Lysine-d9 HCl, the "Isotope Molarity Lag" often overlooked in standard protocols, and provides a validated workflow for preparing SILAC media that ensures >98% incorporation efficiency without compromising cell viability.

Physicochemical Profile & Solubility Dynamics

The Isotope Effect on Solubility

L-Lysine-d9 HCl involves the substitution of nine hydrogen atoms (

-

Solvent: Water (

) or Phosphate Buffered Saline (PBS). -

Saturation Limit: ~521 mM (approx. 100 mg/mL) in water at 20°C.

-

Working Range: SILAC media typically requires 0.2 mM – 0.8 mM.

-

Stability: The HCl salt stabilizes the amine groups, preventing oxidation. However, once in solution, the stock should be aliquoted and frozen at -20°C or -80°C to prevent hydrolysis or bacterial degradation.

The "Molar Correction" Factor (Expert Insight)

A common error in SILAC media preparation is substituting Light Lysine with Heavy Lysine on a 1:1 gravimetric basis (mg for mg). Because L-Lysine-d9 is heavier, this results in a lower molar concentration of the heavy amino acid, potentially inducing metabolic stress or incomplete labeling in sensitive cell lines.

Table 1: Molar Correction for L-Lysine Reconstitution

| Parameter | L-Lysine HCl (Light) | L-Lysine-d9 HCl (Heavy) | Impact |

| Molecular Weight | 182.65 g/mol | ~191.70 g/mol | Heavy is ~5% heavier |

| Standard DMEM Conc. | 146 mg/L | 153.2 mg/L | Required to match 0.798 mM |

| Standard RPMI Conc. | 40 mg/L | 42.0 mg/L | Required to match 0.219 mM |

Directive: Always calculate the target molarity (mM) of the specific base media (DMEM/RPMI) and adjust the mass of L-Lysine-d9 HCl accordingly.

Strategic Reconstitution Protocol

This protocol avoids the "direct addition" method, which risks sterility breaches and dissolution issues. We utilize a high-concentration stock solution approach.

Materials

-

Solute: L-Lysine-d9 HCl (e.g., Cambridge Isotope Labs, Thermo, or Sigma).

-

Solvent: PBS (pH 7.4) or ultrapure water. Avoid dissolving directly in full media as high localized concentrations can precipitate serum proteins.

-

Filtration: 0.22 µm PES (Polyethersulfone) syringe filter. Low protein binding.

Stock Solution Preparation (1000x)

Target: Prepare a 1000x stock relative to DMEM High Glucose (0.8 M target, diluted to 0.8 mM).

-

Weighing: Weigh 153.2 mg of L-Lysine-d9 HCl.

-

Dissolution: Add to 1.0 mL of PBS. Vortex vigorously for 30 seconds.

-

Sterilization: Pass the solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Storage: Aliquot into 50 µL or 100 µL volumes. Store at -80°C. Avoid repeated freeze-thaw cycles.

Media Formulation Workflow

The following diagram illustrates the critical path for generating SILAC media, highlighting the divergence between Light and Heavy preparations to prevent cross-contamination.

Figure 1: Critical workflow for SILAC media preparation ensuring segregation of light and heavy isotopes.

Validation & Quality Control

The Dialyzed Serum Pitfall

Standard Fetal Bovine Serum (FBS) contains significant levels of endogenous (light) Lysine. Using standard FBS will dilute the isotopic signal, capping incorporation efficiency at ~80-90%.

-

Requirement: Use Dialyzed FBS (10 kDa MWCO).[3]

-

Impact: Dialysis removes free amino acids but retains growth factors. However, some auxotrophic cell lines may grow slower.

-

Mitigation: If cells struggle, increase the FBS concentration to 15% or supplement with insulin/transferrin, but never add undialyzed serum.

Verifying Incorporation

Do not assume solubility equals incorporation.

-

Harvest: Collect 1x10^6 cells after 5 passages.

-

Lyse & Digest: Standard trypsin digestion.

-

Mass Spec: Analyze a high-abundance protein (e.g., Actin, Tubulin).

-

Calculation:

Target is >95% .[3][4] If <95%, extend culture duration or check media formulation for light-Lysine contamination.

References

-

Ong, S. E., & Mann, M. (2006). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols, 1(6), 2650–2660.

-

Thermo Fisher Scientific. (n.d.). SILAC Protein Quantitation Kits - Product Information. ThermoFisher.com.

-

Cambridge Isotope Laboratories. (2023). L-Lysine-d9 HCl Product Data Sheet (DLM-570).[5][6] Isotope.com.

-

Geiger, T., et al. (2011). Use of Stable Isotope Labeling by Amino Acids in Cell Culture as a Spike-in Standard in Quantitative Proteomics.[7][8] Nature Protocols, 6(2), 147–157.

Sources

- 1. mpbio.com [mpbio.com]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Preparation of SILAC Media | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]

- 4. isotope.com [isotope.com]

- 5. isotope.com [isotope.com]

- 6. L-LYSINE:2HCL | Eurisotop [eurisotop.com]

- 7. usherbrooke.ca [usherbrooke.ca]

- 8. documents.thermofisher.com [documents.thermofisher.com]

The Isotopologue’s Choice: A Comparative Analysis of ¹³C₆ ¹⁵N₂ Lysine and Lysine-D9 in Quantitative Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Quantification in Modern Proteomics

In the landscape of proteomics, the ability to move beyond mere identification to precise quantification of protein abundance is paramount. Understanding the dynamic changes in the proteome is fundamental to elucidating cellular processes, identifying disease biomarkers, and validating drug targets.[1] Stable isotope labeling has emerged as a cornerstone technique, allowing researchers to introduce mass-differentiated tags into proteins that can be accurately measured by mass spectrometry (MS).[2][3] These non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H or D), are chemically identical to their lighter counterparts, ensuring they participate in biochemical reactions without altering the system's biology.[3][4]

This guide provides a deep technical dive into two widely used, yet fundamentally different, isotopically labeled versions of the essential amino acid lysine: ¹³C₆ ¹⁵N₂ Lysine and Lysine-D9. We will explore their unique chemical properties, dissect their primary applications, and provide a comparative analysis to inform experimental design. As a Senior Application Scientist, my goal is not just to present protocols, but to explain the causality behind methodological choices, ensuring a robust and self-validating experimental framework.

Section 1: ¹³C₆ ¹⁵N₂ Lysine — The Gold Standard for Relative Quantification in Cell Culture

¹³C₆ ¹⁵N₂ Lysine, often referred to as "heavy" lysine, is an isotopologue where all six carbon atoms are substituted with ¹³C and both nitrogen atoms are substituted with ¹⁵N.[5] This results in a precise and constant mass increase of 8 Daltons (Da) compared to its natural "light" counterpart. It is typically supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous media.[5]

Core Application: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

The premier application for ¹³C₆ ¹⁵N₂ Lysine is SILAC, a powerful metabolic labeling strategy for accurate relative protein quantification.[6][7] The principle is elegant in its simplicity: two populations of cells are cultured in otherwise identical media, with one medium containing standard "light" lysine and the other containing "heavy" ¹³C₆ ¹⁵N₂ Lysine.

Lysine is an ideal choice for this method for two critical reasons. First, it is an essential amino acid for mammals, meaning they cannot synthesize it de novo and must acquire it from the culture medium.[8] This ensures that the cellular protein synthesis machinery exclusively uses the supplied labeled or unlabeled lysine. Second, the enzyme trypsin, the workhorse of proteomic sample preparation, specifically cleaves proteins C-terminal to lysine and arginine residues. This guarantees that nearly every resulting tryptic peptide (with the exception of the protein's C-terminal peptide) will contain at least one labeled amino acid, making it "visible" for quantification.[6]

Over several cell divisions, the heavy lysine becomes fully incorporated into the proteome of the "heavy" cell population.[9] Following this labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control). The populations are then combined, lysed, and the proteins are digested. In the mass spectrometer, a given peptide from the combined sample will appear as a pair of peaks, separated by the distinct mass difference imparted by the heavy lysine. Because the "light" and "heavy" peptides are chemically identical, they co-elute from the liquid chromatography (LC) column and exhibit the same ionization efficiency. Therefore, the ratio of their signal intensities directly and accurately reflects the relative abundance of the protein between the two experimental conditions.[10]

The ¹³C₆ ¹⁵N₂ Lysine Advantage: Chromatographic Co-elution

The most significant advantage of using heavy-atom isotopes like ¹³C and ¹⁵N is the near-perfect co-elution of the light and heavy peptide pairs during reverse-phase liquid chromatography. This is because the substitution of these heavy atoms has a negligible effect on the peptide's hydrophobicity. This co-elution is critical for quantification accuracy; it ensures that both species enter the mass spectrometer at the same time, experiencing the same ionization conditions, thus minimizing a major source of experimental variance.[11]

Section 2: Lysine-D9 — A Versatile Tool for Absolute Quantification and Turnover Studies

Lysine-D9 is an isotopologue where nine non-labile hydrogen atoms on the carbon backbone are replaced with deuterium (²H), the heavy isotope of hydrogen.[12][13] This results in a mass shift of +9 Da. Deuterium labeling is often a more cost-effective method for synthesizing labeled compounds compared to ¹³C and ¹⁵N.[14]

Core Applications: Metabolic Turnover and Absolute Quantification (AQUA)

While Lysine-D9 can be used for metabolic labeling, its properties lend it to different primary applications than its ¹³C/¹⁵N-labeled cousin.

-

Protein Turnover Studies: Deuterium labeling, often administered as heavy water (D₂O) but also possible with specific amino acids like Lysine-D9, is a powerful method for measuring the synthesis and degradation rates of proteins in vivo.[12][15] By tracking the rate of incorporation of the deuterated label into the proteome over time, researchers can calculate protein half-lives on a global scale.[15] This is particularly valuable in whole-organism studies where SILAC is not feasible.[16][17]

-

Internal Standards for Absolute Quantification (AQUA): Lysine-D9 is frequently used to synthesize internal standards for the AQUA methodology.[18][19] AQUA is a targeted proteomics technique used to determine the absolute amount (e.g., fmol/µg) of a specific protein in a complex mixture.[1][20] The method involves chemically synthesizing a short peptide (an "AQUA peptide") that is a perfect sequence match to a tryptic peptide from the target protein, but which contains a heavy isotope-labeled amino acid, such as Lysine-D9. A precisely known quantity of this heavy AQUA peptide is then spiked into a biological sample (e.g., a cell lysate) before tryptic digestion.[] The sample is then analyzed by targeted mass spectrometry, monitoring for both the endogenous "light" peptide and the spiked "heavy" standard. By comparing the signal intensity of the endogenous peptide to that of the known quantity of the internal standard, one can calculate the absolute abundance of the target protein.[1][18]

The Deuterium Disadvantage: The Chromatographic Shift

The primary technical challenge with deuterium labeling is the "isotope effect" observed in reverse-phase chromatography. Deuterated compounds are slightly less hydrophobic than their non-deuterated counterparts and tend to elute marginally earlier from the LC column.[11][22] This chromatographic separation, even if slight, means the light and heavy peptides do not enter the mass spectrometer at the same time. This complicates data analysis, as a simple ratio of peak heights from a single scan is no longer accurate. Instead, the signal for each peptide must be integrated across its entire elution profile, which can introduce quantification errors.[11]

Section 3: Head-to-Head Comparison

To aid in experimental design, the key differences between these two powerful reagents are summarized below.

| Feature | ¹³C₆ ¹⁵N₂ Lysine | Lysine-D9 |

| Isotopic Composition | All 6 Carbon atoms are ¹³C; both Nitrogen atoms are ¹⁵N.[5] | 9 non-labile Hydrogen atoms are replaced with Deuterium (²H).[12] |

| Nominal Mass Shift | +8 Da | +9 Da |

| Primary Application | Relative Quantification via SILAC in cell culture.[6][23] | Absolute Quantification (as an AQUA peptide standard) and in vivoprotein turnover studies.[12][18] |

| Chromatographic Behavior | Co-elutes with the light counterpart, simplifying data analysis and improving accuracy. | Exhibits a chromatographic shift , eluting slightly earlier than the light counterpart, which complicates quantification.[11] |

| Key Advantage | Unambiguous quantification due to co-elution and a clear, predictable mass shift. | Generally more cost-effective to synthesize; applicable to in vivo whole-organism studies.[14][17] |

| Key Disadvantage | Higher cost; primarily limited to in vitro cell culture models.[6] | Chromatographic separation from the light form requires more complex data analysis and can reduce precision.[11] |

Section 4: Experimental Protocols and Workflows

The following protocols are presented as self-validating systems, incorporating steps to ensure the integrity of the results.

Protocol 1: Relative Protein Quantification using SILAC with ¹³C₆ ¹⁵N₂ Lysine

This workflow is designed for comparing protein expression between two conditions (e.g., treated vs. untreated).

Methodology:

-

Media Preparation: Prepare two batches of cell culture medium (e.g., DMEM for SILAC) lacking natural lysine and arginine. To one batch ("Light"), add "light" L-Lysine and L-Arginine to normal concentrations. To the other batch ("Heavy"), add ¹³C₆ ¹⁵N₂ L-Lysine and ¹³C₆ ¹⁵N₄ L-Arginine.[9] Supplement both with 10% dialyzed fetal bovine serum to prevent contamination from unlabeled amino acids.

-

Cell Adaptation & Labeling: Culture two separate populations of your chosen cell line in the "Light" and "Heavy" media, respectively. Passively split the cells for at least 5-6 cell divisions to ensure >99% incorporation of the labeled amino acids.[9]

-

Validation of Incorporation (Critical Step): Before beginning the main experiment, harvest a small aliquot of cells from the "Heavy" culture. Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS. Analyze the data to confirm that the isotopic incorporation of heavy lysine is >99%. Proceed only when full labeling is confirmed.[9]

-

Experimental Treatment: Apply the experimental treatment to one cell population and the control condition to the other.

-

Harvesting and Combining: After treatment, harvest both cell populations. Count the cells accurately and combine them in a 1:1 ratio.

-

Protein Extraction and Digestion: Co-lyse the combined cell pellet using a suitable lysis buffer. Quantify the total protein concentration. Perform a standard in-solution or in-gel tryptic digest on the combined protein lysate.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. The instrument should be configured to acquire data in a data-dependent acquisition (DDA) mode.

-

Data Analysis: Use a software package capable of SILAC quantification (e.g., MaxQuant). The software will identify peptide pairs, calculate the heavy/light (H/L) intensity ratios, and provide a relative quantification value for each protein.

Protocol 2: Absolute Quantification of a Target Protein using a Lysine-D9 AQUA Peptide

This workflow is designed to determine the absolute molar amount of a specific protein of interest.

Methodology:

-

AQUA Peptide Selection and Synthesis:

-

Choose a target protein. In silico, perform a tryptic digest and select a proteotypic peptide (a peptide unique to your protein and reliably detected by MS).

-

The ideal AQUA peptide is 7-20 amino acids long and avoids reactive residues like methionine or cysteine.[]

-

Chemically synthesize this peptide, incorporating one Lysine-D9 residue in place of a standard lysine.

-

The synthesized peptide must be purified to a high degree (>95%) and its concentration must be determined with extreme accuracy via amino acid analysis. This is a critical self-validating step.

-

-

Sample Preparation: Prepare your biological sample (e.g., cell lysate, tissue homogenate). Accurately determine the total protein concentration of your sample.

-

Spiking the Internal Standard: Add a precisely known amount of the Lysine-D9 AQUA peptide (e.g., 50 fmol) to a known amount of your sample lysate (e.g., 50 µg total protein).

-

Protein Digestion: Subject the mixture of the sample lysate and the AQUA peptide to a standard tryptic digestion protocol.

-

Targeted LC-MS/MS Analysis: Analyze the digest using a mass spectrometer operating in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

-

Develop a method that specifically monitors for the precursor ion m/z of both the "light" endogenous peptide and the "heavy" (+9 Da) AQUA peptide.

-

Also, monitor for several specific, high-intensity fragment ions for both the light and heavy versions.[18]

-

-

Data Analysis and Calculation:

-

Extract the ion chromatograms for both the light and heavy peptides.

-

Calculate the area under the curve (AUC) for both peaks.

-

Calculate the absolute quantity of the endogenous peptide using the following formula:

-

Amount (endogenous) = (AUC_light / AUC_heavy) * Amount (AQUA standard spiked)[1]

-

-

Section 5: Visualizing the Workflows

Visual diagrams help clarify these complex multi-step processes.

Chemical Structures Overview

Caption: A comparison of the isotopic composition of the three lysine variants.

SILAC Experimental Workflow

Caption: The experimental workflow for relative quantification using SILAC.

AQUA Experimental Workflow

Caption: The workflow for absolute protein quantification using the AQUA method.

Conclusion

The choice between ¹³C₆ ¹⁵N₂ Lysine and Lysine-D9 is not a matter of which is "better," but which is the correct tool for the scientific question at hand. For researchers performing in vitro studies requiring highly accurate relative quantification of proteome-wide changes, the superior chromatographic behavior of ¹³C₆ ¹⁵N₂ Lysine in a SILAC workflow makes it the undisputed choice. Its ability to eliminate chromatographic variability between labeled pairs provides a foundation of trust in the resulting quantitative data.

Conversely, for scientists needing to determine the absolute concentration of a specific protein or for those conducting in vivo metabolic studies in whole organisms, Lysine-D9 (and other deuterated amino acids) offers a versatile and cost-effective solution. While requiring more sophisticated data analysis to account for chromatographic shifts, its utility in creating internal standards for AQUA and in tracking metabolic flux provides capabilities that SILAC cannot. Understanding the fundamental differences in their physical properties and the resulting impact on data acquisition and analysis is critical for any researcher aiming to produce robust, reproducible, and meaningful quantitative proteomic data.

References

-

Gerber, S. A., Rush, J., Stemman, O., Kirschner, M. W., & Gygi, S. P. (2003). Absolute quantification of proteins and post-translational modifications with stable isotope–labeled synthetic peptides. Proceedings of the National Academy of Sciences, 100(12), 6940-6945. Available at: [Link]

-

Kirkpatrick, D. S., Gerber, S. A., & Gygi, S. P. (2005). The absolute quantification (AQUA) strategy: a simple procedure for choosing proteins and peptides for AQUA. Nature Protocols, 1(4), 1-6. Available at: [Link]

-

Creative Biolabs. (n.d.). L-Lysine-2HCl, 13C6, 15N2 for SILAC. Retrieved from Creative Biolabs. Available at: [Link]

-

Heller, M., & Moosmang, S. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current opinion in biotechnology, 26, 63-70. Available at: [Link]

-

Wu, C. C., MacCoss, M. J., Howell, K. E., & Yates, J. R. (2004). Metabolic labeling of mammalian organisms with stable isotopes for quantitative proteomic analysis. Analytical chemistry, 76(17), 4951-4959. Available at: [Link]

-

Mtoz Biolabs. (n.d.). Principle of Absolute Quantitative Analysis. Retrieved from Mtoz Biolabs. Available at: [Link]

-

Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from Metabolic Solutions. Available at: [Link]

-

Bio-Synthesis. (2014, November 14). Stable isotope labeling in proteomics and metabolomics. Retrieved from Bio-Synthesis. Available at: [Link]

-

Krijgsveld, J., Ketting, R. F., Mahmoudi, T., Johansen, J., Artal-Sanz, M., Verrijzer, C. P., ... & Heck, A. J. (2003). An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics. Nature biotechnology, 21(8), 927-931. Available at: [Link]

-

Juszkiewicz, S., & Hegde, R. S. (2023). Identification of newly translated thermo-sensitive proteins using pulse SILAC mass spectrometry and the GAL promoter system. STAR protocols, 4(1), 101968. Available at: [Link]

-

Student Theses Faculty of Science and Engineering. (2018). Isotope labelling-based quantitative proteomics: A comparison of labelling methods. Available at: [Link]

-

Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Labeling methods in mass spectrometry based quantitative proteomics. Mass spectrometry reviews, 28(4), 655-672. Available at: [Link]

-

ACS Measurement Science Au. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71310242, L-Lysine-13C6,15N2 hydrochloride. Retrieved from PubChem. Available at: [Link]

-

Dai, J., Martin, D. C., & Cristea, I. M. (2021). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Journal of the American Society for Mass Spectrometry, 32(8), 2095-2104. Available at: [Link]

-

Garcia, B. A., & Shabanowitz, J. (2011). Discovery of lysine post-translational modifications through mass spectrometric detection. Methods in molecular biology (Clifton, N.J.), 779, 139–150. Available at: [Link]

-

CortecNet. (n.d.). L-Lysine-13C6, 15N2, -d9. Retrieved from CortecNet. Available at: [Link]

-

Britannica. (2026, February 7). Lysine. Retrieved from Britannica. Available at: [Link]

-

AK LECTURES. (2017, December 7). Lysine Biosynthesis [Video]. YouTube. Available at: [Link]

-

Chomix. (n.d.). Lysine Post-Translational Modifications. Retrieved from Chomix. Available at: [Link]

-

Struys, E. A., Jansen, E. E., & Jakobs, C. (2000). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma. Journal of inherited metabolic disease, 23(4), 365-368. Available at: [Link]

-

MDPI. (2025, November 19). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from MDPI. Available at: [Link]

-

Nir, E., & Amiram, M. (2021). A simple method for developing lysine targeted covalent protein reagents. Nature communications, 12(1), 1-13. Available at: [Link]

-

ResearchGate. (n.d.). Incorporation of 13 C 6 L-lysine into proteins at various time points. Retrieved from ResearchGate. Available at: [Link]

-

Cell Biolabs, Inc. (n.d.). Lysine Assay Kit (Colorimetric). Retrieved from Cell Biolabs, Inc. Available at: [Link]

-

MS Bioworks. (n.d.). Metabolic Labeling of Mice with Stable Isotope Labeled Lysine. Retrieved from MS Bioworks. Available at: [Link]

Sources

- 1. Principle of Absolute Quantitative Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. Stable isotope labeling in proteomics and metabolomics [biosyn.com]

- 5. L-Lysine-2HCl, 13C6, 15N2 for SILAC - Creative Biolabs [creative-biolabs.com]

- 6. chempep.com [chempep.com]

- 7. Thermo Scientific L-Lysine-2HCl, 13C6, 15N2 for SILAC 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 8. Lysine | Amino Acid, Protein, Essential | Britannica [britannica.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. DL-Lysine-d9 (dihydrochloride) | Benchchem [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. msbioworks.com [msbioworks.com]

- 18. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Absolute Quantification (AQUA) Service - Creative Proteomics [creative-proteomics.com]

- 22. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 23. isotope.com [isotope.com]

L-Lysine-2,3,3,4,4,5,5,6,6-D9: Technical Specifications and Mechanistic Utility in Quantitative Mass Spectrometry

Executive Summary

In the realm of targeted metabolomics and proteomics, the precision of quantitative mass spectrometry (MS) relies heavily on the quality of internal standards. L-Lysine-2,3,3,4,4,5,5,6,6-d9 (CAS: 2708343-64-8) is a heavily deuterated isotopologue of the essential amino acid L-lysine. By substituting nine aliphatic hydrogen atoms with deuterium, this compound provides a robust +9 Da mass shift. This technical guide details its physicochemical specifications, handling protocols, and critical applications in Isotope Dilution Mass Spectrometry (IDMS) and Stable Isotope Labeling by Amino acids in Cell culture (SILAC).

Chemical Identity & Structural Specifications

L-Lysine-d9 is typically supplied as a hydrochloride salt to enhance thermodynamic stability and aqueous solubility. The nine deuteriums are located on the aliphatic carbon chain (C2 through C6). Because these deuteriums are bound to carbon rather than heteroatoms (N or O), they are non-exchangeable in aqueous solutions at physiological pH. This structural stability ensures that the +9 Da mass shift remains completely stable throughout complex, multi-step sample preparation workflows.

Table 1: Physicochemical Specifications

| Parameter | Specification / Value |

| Compound Name | L-Lysine-2,3,3,4,4,5,5,6,6-d9 Hydrochloride |

| Labeled CAS Number | 2708343-64-8 |

| Unlabeled CAS Number | 657-27-2 (HCl salt) / 56-87-1 (Free base) |

| Molecular Formula | C₆H₆D₉ClN₂O₂ |

| Molecular Weight | 191.70 g/mol |

| Isotopic Enrichment | ≥ 99 atom % D |

| Chemical Purity | ≥ 98% |

| Solubility | H₂O (≥ 100 mg/mL, requires sonication) |

Data supported by authoritative supplier specifications ( and ).

Mechanistic Role in Quantitative Mass Spectrometry

The Causality of Isotopic Selection

In targeted metabolomics, accurate quantification is hindered by matrix effects (ion suppression or enhancement). Spiking a sample with L-Lysine-d9 prior to extraction acts as a perfect internal standard (IS). Because L-Lysine-d9 shares the exact physicochemical properties of endogenous L-lysine (extraction recovery, ionization efficiency), it normalizes these variables. The +9 Da shift is mathematically critical: it completely isolates the labeled isotopic envelope from the natural ¹³C/¹⁵N isotopic bleed of the unlabeled endogenous lysine, preventing false-positive signal inflation.

The Deuterium Isotope Effect in Chromatography

A critical consideration for application scientists is the chromatographic behavior of deuterated compounds. In reversed-phase liquid chromatography (RPLC), the presence of nine deuteriums slightly reduces the molecule's lipophilicity compared to its protium counterpart (). This phenomenon, known as the deuterium isotope effect, can result in a minor retention time (RT) shift (the deuterated standard elutes slightly earlier).

Field-Proven Insight: To ensure self-validating quantitation, the MS integration window must encompass both the light and heavy peaks. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) should be employed. Because HILIC relies on an orthogonal retention mechanism (analyte partitioning into a water-enriched layer on the stationary phase), it minimizes the deuterium effect, leading to near-perfect co-elution of the labeled and unlabeled species.

Workflow of Isotope Dilution Mass Spectrometry (IDMS) using L-Lysine-d9 as an internal standard.

Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation and Validation of L-Lysine-d9 Internal Standard

To guarantee trustworthiness, the internal standard must be validated for isotopic purity before use.

-

Stock Solution Formulation: Dissolve 10 mg of L-Lysine-d9 HCl in 1.0 mL of LC-MS grade water to yield a 10 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.

-

Aliquoting & Storage: Aliquot into 50 µL volumes in low-bind Eppendorf tubes. Store at -80°C to prevent microbial degradation and hydrolysis.

-

Working Solution: Dilute to 10 µg/mL in 50% Acetonitrile / 50% Water containing 0.1% Formic Acid.

-

Self-Validation Step: Inject the working solution alone into the LC-MS/MS. Monitor the unlabeled transition (147.1 > 84.1). A signal >1% of the D9 transition indicates unacceptable unlabeled contamination, which would artificially inflate endogenous baseline readings.

Protocol B: HILIC-MS/MS Workflow for Lysine Quantitation

-

Sample Prep: To 50 µL of biological plasma, add 10 µL of the L-Lysine-d9 working solution (10 µg/mL).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid to crash proteins and extract polar metabolites. Vortex vigorously for 30 seconds.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the protein matrix.

-

Analysis: Transfer the supernatant to an autosampler vial. Inject 2 µL onto a HILIC column (e.g., BEH Amide) using a gradient of Acetonitrile and 10 mM Ammonium Formate.

-

System Validation: Run a "Blank + IS" sample (water substituted for plasma) to ensure no unlabeled lysine is leaching from reagents or extraction solvents.

Table 2: LC-MS/MS MRM Parameters (Positive ESI)

Note: The primary fragment ion represents the loss of ammonia and the carboxyl group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Declustering Potential (V) |

| L-Lysine (Unlabeled) | 147.1 | 84.1 | 21 | 56 |

| L-Lysine-d9 (Labeled) | 156.2 | 93.2 | 21 | 56 |

Application in SILAC (Stable Isotope Labeling)

While ¹³C₆/¹⁵N₂-Lysine (+8 Da) is frequently used in SILAC to avoid the deuterium LC retention shift, L-Lysine-d9 (+9 Da) remains highly valuable for specialized targeted proteomics and cost-effective metabolic labeling assays. When cells are cultured in media depleted of natural lysine and supplemented with L-Lysine-d9, the cellular machinery incorporates the heavy amino acid into all newly synthesized proteins. Tryptic digestion subsequently yields peptides with a predictable +9 Da mass shift per lysine residue, enabling precise multiplexed relative quantitation.

SILAC metabolic incorporation pathway utilizing L-Lysine-d9 for heavy protein pool generation.

References

-

Russak, E. M., et al. "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy, 2019. URL:[Link]

An In-depth Technical Guide to the Role of Deuterated Lysine in Metabolic Flux Analysis

Abstract

Metabolic flux analysis (MFA) is a powerful methodology for interrogating the intricate network of biochemical reactions within a cell. Stable isotope tracers are central to this technique, enabling the empirical measurement of reaction rates, or fluxes. Among these tracers, deuterated lysine has emerged as a uniquely versatile and insightful tool. This guide provides a comprehensive overview of the principles, applications, and methodologies underpinning the use of deuterated lysine in MFA. We will explore the causality behind experimental design choices, present detailed protocols for its application, and discuss the interpretation of the rich datasets it generates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced technique to unravel complex biological systems in fields ranging from cancer metabolism to biopharmaceutical production.

Introduction: The Need for Dynamic Measurement in Metabolism

Cellular metabolism is not a static blueprint of pathways but a dynamic, interconnected network that constantly adapts to genetic and environmental cues. While technologies like genomics, transcriptomics, and even metabolomics provide snapshots of cellular components, they fall short of capturing the rate of metabolic activity. Metabolic Flux Analysis (MFA) addresses this gap by quantifying the in vivo rates of metabolic reactions.[1][2] The core principle of MFA involves introducing a substrate labeled with a stable (non-radioactive) isotope, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), into a biological system.[][4][5] By tracking the incorporation of this isotope into downstream metabolites using mass spectrometry (MS), we can deduce the activity of the pathways connecting them.[5][]

Lysine, an essential amino acid in animals, occupies a critical node in cellular metabolism.[7] It is not only a fundamental building block for protein synthesis but also a substrate for post-translational modifications and a source of carbon skeletons for energy production through its catabolic pathways.[8][9] This central role makes it an ideal analyte for tracing studies.

Why Deuterated Lysine? The Scientific Rationale

The choice of tracer is a critical experimental decision. While ¹³C- and ¹⁵N-labeled amino acids are common, deuterated (²H-labeled) lysine offers distinct advantages rooted in its unique biochemical properties and the analytical clarity it provides.

Causality Behind the Choice:

-

Minimal Perturbation: Deuterium is a stable isotope of hydrogen. Replacing hydrogen with deuterium results in a minimal increase in mass, which is less likely to alter the chemical properties of the lysine molecule and its recognition by enzymes and transporters compared to the heavier ¹³C or ¹⁵N isotopes. This ensures the tracer behaves almost identically to its natural counterpart.

-

High Isotopic Enrichment: Deuterated lysine can be synthesized with very high levels of isotopic purity (e.g., L-lysine-4,4,5,5-d4 or L-lysine-d9). This high enrichment leads to clear, unambiguous mass shifts in mass spectrometry, simplifying data analysis and reducing background noise.[10][11]

-

Tracing Multiple Fates: Lysine has two primary metabolic fates: incorporation into proteins and catabolism for energy. Deuterated lysine can effectively trace both simultaneously. The intact labeled lysine molecule is incorporated into proteins, allowing for the measurement of protein synthesis and turnover rates.[12][13][14] Concurrently, the breakdown of deuterated lysine introduces deuterium atoms into intermediates of central carbon metabolism, such as acetyl-CoA, which can then be tracked through the Tricarboxylic Acid (TCA) cycle and other pathways.[8]

-

Kinetic Isotope Effect: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect" where reactions involving the cleavage of this bond proceed more slowly. While often a minor consideration in broad flux analysis, this property can be exploited in drug development to slow the metabolic breakdown of a pharmaceutical, potentially increasing its half-life and efficacy.[15]

Comparison of Common Deuterated Lysine Tracers:

| Tracer Variant | Deuterium Atom Positions | Primary Application Focus | Key Considerations |

| L-lysine-4,4,5,5-d4 | On the carbon backbone (C4 & C5) | Protein synthesis/turnover; SILAC-based proteomics[11] | Provides a +4 Da mass shift. Excellent for protein dynamics. Tracing into catabolic pathways is possible but less comprehensive than d9. |

| L-lysine-d9 | All nine hydrogen atoms replaced | Comprehensive metabolic flux analysis; tracing into central carbon metabolism | Provides a +9 Da mass shift for maximum separation. Ideal for tracking the fate of lysine's carbon and nitrogen atoms through various catabolic routes. |

Visualizing the Core Concepts

To fully appreciate the utility of deuterated lysine, it is essential to visualize both the experimental process and the key metabolic pathway it traces.

Experimental Workflow

The following diagram outlines the typical workflow for a deuterated lysine-based metabolic flux experiment in cell culture.

Caption: High-level workflow for deuterated lysine metabolic flux analysis.

Lysine Catabolism via the Saccharopine Pathway

The primary route for lysine degradation in mammals is the saccharopine pathway, which converts lysine into acetyl-CoA, a central hub of metabolism.[7][16][17] Tracing the flow of deuterium from lysine through this pathway provides a direct measure of its contribution to the TCA cycle.

Caption: Simplified schematic of the Saccharopine pathway for lysine catabolism.

Experimental Design and Protocols: A Self-Validating System

A robust MFA experiment is a self-validating system. This means building in controls and checks at every stage, from cell culture to data analysis, to ensure the results are accurate and reproducible.

Part A: Experimental Design Considerations

-

Objective Definition: Clearly define the biological question. Are you measuring protein turnover, the contribution of lysine to the TCA cycle, or both? This will dictate the choice of deuterated lysine variant (d4 vs. d9) and the duration of the labeling experiment.

-

Cell Culture and Media:

-

Steady-State: Ensure cells are in a metabolic and proliferative steady state before introducing the label. This is crucial for accurate flux calculations.

-

Dialyzed Serum: Use dialyzed fetal bovine serum (FBS) to remove endogenous, unlabeled lysine, which would otherwise dilute the isotopic enrichment of the precursor pool.

-

Lysine Concentration: The concentration of deuterated lysine in the medium should match that of standard media to avoid inducing a metabolic response to lysine starvation or excess.

-

-

Labeling Duration:

-

Controls:

-

Unlabeled Control: Culture cells in parallel with unlabeled lysine to establish the natural abundance of isotopes and provide a baseline for mass spectrometry.

-

Time Zero (T=0) Control: Harvest a sample immediately after switching to the labeled medium to confirm the label has not yet been incorporated.

-

Part B: Step-by-Step Core Protocol (Mammalian Cell Culture)

This protocol provides a framework for a typical experiment using adherent cells.

Materials:

-

Adherent mammalian cells of interest

-

Standard cell culture medium (e.g., DMEM)

-

Lysine-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-lysine-4,4,5,5-d4 or L-lysine-d9

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Trypsin-EDTA

-

Quenching solution: ice-cold 80:20 Methanol:Water

-

Scraping tool

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to ~70-80% confluency in standard complete medium. Ensure enough plates for all time points and biological replicates.

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing lysine-free DMEM with dFBS and the desired concentration of deuterated lysine. Warm to 37°C.

-

Initiation of Labeling:

-

Aspirate the standard medium from the cells.

-

Quickly wash the cell monolayer once with pre-warmed PBS.

-

Immediately add the pre-warmed deuterated lysine-containing medium. This is your T=0.

-

-

Time-Course Incubation: Place the cells back in the incubator (37°C, 5% CO₂). Harvest samples at your predetermined time points (e.g., 0, 1, 4, 8, 24 hours).

-

Harvesting and Quenching (CRITICAL STEP):

-

At each time point, remove the plate from the incubator and immediately aspirate the medium.

-

Place the plate on ice.

-

Wash the cells rapidly with 1 mL of ice-cold PBS.

-

Immediately add 1 mL of ice-cold 80% methanol quenching solution.[19]

-

Incubate on ice for 5 minutes to arrest all enzymatic activity.

-

-

Cell Lysis and Collection:

-

Using a cell scraper, scrape the cells in the quenching solution.

-

Transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Centrifuge at >14,000 g for 10 minutes at 4°C.

-

-

Metabolite and Protein Separation:

-

Carefully collect the supernatant (this contains the polar metabolites) and transfer to a new tube.

-

The remaining pellet contains proteins, lipids, and nucleic acids.

-

Store both fractions at -80°C until analysis.

-

-

Protein Hydrolysis (for Protein Turnover Analysis):

-

Resuspend the protein pellet in 6M HCl.

-

Incubate at 110°C for 24 hours to hydrolyze proteins into their constituent amino acids.

-

Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried amino acids in an appropriate buffer for LC-MS analysis.

-

Analytical Methodology and Data Interpretation

The power of deuterated lysine tracing is realized through high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[19][20][21][22]

LC-MS/MS Analysis:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system is required for sensitive and accurate detection of mass isotopomers.[21]

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separating polar metabolites, while Reverse-Phase (RP) chromatography is suitable for derivatized amino acids or peptides.

-

Data Acquisition: The MS is operated to scan for the expected mass-to-charge (m/z) ratios of both unlabeled and deuterium-labeled metabolites. For example, when using L-lysine-d4, one would monitor for the native lysine mass (M+0) and the labeled lysine mass (M+4).[10][11]

Data Interpretation:

The raw data from the LC-MS/MS consists of peak intensities for different mass isotopomers over time.

-

Isotopic Enrichment Calculation: The fractional enrichment of a metabolite is calculated as the ratio of the labeled form to the total pool (labeled + unlabeled).

-

Fractional Enrichment = (Intensity of Labeled Peak) / (Intensity of Labeled Peak + Intensity of Unlabeled Peak)

-

-

Turnover Rate Calculation: For protein synthesis, the rate of incorporation of deuterated lysine into protein-bound lysine is measured over time. The fractional synthesis rate (FSR) can be calculated by modeling this incorporation curve, often assuming first-order kinetics.[13][14]

-

Flux Modeling: To determine the flux through catabolic pathways, the isotopic enrichment patterns of downstream metabolites (e.g., glutamate, succinate, malate) are analyzed. This often requires specialized software (e.g., INCA, Metran, PollyPhi) that uses metabolic network models to solve for the unknown flux values that best explain the observed labeling patterns.[23][24][25]

In a study of glioblastoma stem cells, for instance, ¹³C6-lysine tracing was used to demonstrate an increased conversion of lysine to acetyl-CoA compared to differentiated cells.[26] This was achieved by measuring the incorporation of the ¹³C label into TCA cycle intermediates, a principle directly translatable to deuterated lysine tracing.

Conclusion and Future Directions

Deuterated lysine has proven to be an invaluable tracer for dissecting the complexities of cellular metabolism. Its ability to simultaneously report on protein dynamics and central carbon metabolism provides a holistic view of cellular resource allocation. The methodologies described herein provide a robust framework for conducting high-quality metabolic flux analysis experiments. Future advancements in mass spectrometry sensitivity, coupled with more sophisticated computational modeling tools, will continue to enhance the resolution and scope of insights gained from this powerful technique, furthering its impact on basic research and therapeutic development.

References

-

Revelles, O., et al. (2012). Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440. PMC. Available at: [Link]

-

Wang, W., et al. (2022). Accelerated lysine metabolism conveys kidney protection in salt-sensitive hypertension. Nature Communications. Available at: [Link]

-

Margolis, L.M., et al. (2020). Measuring Protein Turnover in the Field: Implications for Military Research. PMC. Available at: [Link]

-

Soares da Costa, T.P., et al. (2019). Lysine: biosynthesis, catabolism and roles. Wikimedia Commons. Available at: [Link]

-

Pratelli, L.S., and Arruda, P. (2020). Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress. Frontiers in Plant Science. Available at: [Link]

-

Azevedo, R.A., and Arruda, P. (2003). Lysine catabolism: flow, metabolic role and regulation. SciELO. Available at: [Link]

-

Azevedo, R.A., and Arruda, P. (2003). Lysine catabolism: flow, metabolic role and regulation. R Discovery. Available at: [Link]

-

Al-Sabi, A., et al. (2020). Isotopic incorporation of deuterated lysine and 13 C-labeled glucose into Lys-Glc-DAG. ResearchGate. Available at: [Link]

-

Chen, X., et al. (2002). Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. PubMed. Available at: [Link]

-

Andersen, J.V., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. MDPI. Available at: [Link]

-

Eyers, C.E., et al. (2012). Protein turnover: Measurement of proteome dynamics by whole animal metabolic labelling with stable isotope labelled amino acids. University of Liverpool Research Archive. Available at: [Link]

-

Metabolic Solutions. (n.d.). Muscle Protein Turnover Analysis. Metabolic Solutions. Available at: [Link]

-

Waters Corporation. (n.d.). Automating Metabolic Flux Analysis with Symphony and Polly. Waters Corporation. Available at: [Link]

-

Scott, H.A., et al. (2021). Harmonizing labeling and analytical strategies to obtain protein turnover rates in intact adult animals. bioRxiv. Available at: [Link]

-

Wittmann, C., et al. (2004). Comparative Metabolic Flux Analysis of Lysine-Producing Corynebacterium glutamicum Cultured on Glucose or Fructose. PMC. Available at: [Link]

-

Guder, J.C., et al. (2024). Deciphering the metabolic details of L-lysine toxicity in cyanobacteria. bioRxiv. Available at: [Link]

-